3-(2-Bromothiophen-3-yl)propan-1-ol

Description

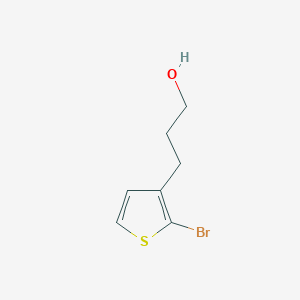

3-(2-Bromothiophen-3-yl)propan-1-ol is a brominated heterocyclic alcohol featuring a thiophene ring substituted with a bromine atom at the 2-position and a propanol chain at the 3-position. Thiophene, a sulfur-containing aromatic ring, imparts distinct electronic and steric properties compared to benzene or other heterocycles, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-(2-bromothiophen-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H9BrOS/c8-7-6(2-1-4-9)3-5-10-7/h3,5,9H,1-2,4H2 |

InChI Key |

IEJAHWNNBGCWIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCCO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Bromothiophen-3-yl)propan-1-ol with structurally related brominated alcohols, focusing on molecular features, physical properties, and synthesis data derived from the evidence:

Key Comparative Insights:

Aromatic vs. Aliphatic Systems: The thiophene-based compound differs from phenyl analogs (e.g., 3-(2-Bromophenyl)propan-1-ol) in electronic properties. Indole-containing analogs (e.g., 3-(5-Bromo-1H-indol-3-yl)propan-1-ol) introduce nitrogen, enabling hydrogen bonding and bioactivity, as seen in antiviral indole derivatives .

Substituent Position and Steric Effects :

- Bromine at the ortho position (2-Br in thiophene or phenyl derivatives) introduces steric hindrance, which may slow nucleophilic attacks or direct regioselectivity in further functionalization. Para-substituted analogs (e.g., 3-(4-Bromophenyl)propan-1-ol, CAS 25574-11-2) exhibit less steric strain, favoring certain reaction pathways .

Physical State and Applications :

- Liquid analogs like 3-(2-Bromophenyl)propan-1-ol are advantageous for homogeneous reactions, while solid derivatives (e.g., benzodioxole-based compound) may favor crystallization-driven purification or solid-state applications .

Synthetic Efficiency :

- High yields (≥90%) are common in reductions of brominated propionic acids to alcohols (e.g., 3-(2-Bromophenyl)propan-1-ol synthesis), suggesting robust methodologies applicable to the thiophene analog .

Regulatory and Safety Considerations: Brominated alkyl alcohols like 3-Bromo-2-(bromomethyl)-1-propanol are under scrutiny for RoHS compliance, highlighting the need for environmental and safety evaluations in industrial applications .

Research Findings and Implications

- Crystal Packing and Intermolecular Interactions : Benzodioxole and nitro-substituted analogs (e.g., 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol) exhibit weak C–H···O and C–H···π interactions, stabilizing their crystal lattices . The thiophene derivative’s sulfur atom may engage in S···π or halogen bonding, offering unique solid-state properties.

- Bioactivity Potential: Indole- and benzodioxole-based alcohols demonstrate antiviral and pharmacological activities, suggesting that the thiophene analog could be explored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.